FR260330

Description

Properties

CAS No. |

442198-67-6 |

|---|---|

Molecular Formula |

C29H28ClF3N6O4 |

Molecular Weight |

617.0 g/mol |

IUPAC Name |

(2S)-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]oxypiperidin-1-yl]ethyl]-3-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C29H28ClF3N6O4/c30-20-7-4-19(5-8-20)6-9-25(40)38-23(15-21-3-1-2-12-34-21)28(42)35-17-27(41)39-13-10-22(11-14-39)43-26-16-24(29(31,32)33)36-18-37-26/h1-9,12,16,18,22-23H,10-11,13-15,17H2,(H,35,42)(H,38,40)/b9-6+/t23-/m0/s1 |

InChI Key |

MVJHAYBYNRTWJF-CJHOVAGGSA-N |

Isomeric SMILES |

C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)[C@H](CC3=CC=CC=N3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FK-330; FK 330; FK330; FR-260330; FK-330; LS-192510. |

Origin of Product |

United States |

Foundational & Exploratory

FR260330: A Technical Guide to its Mechanism of Action as an Inducible Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR260330 is a potent and selective, orally active inhibitor of inducible nitric oxide synthase (iNOS). Its primary mechanism of action is the prevention of iNOS dimerization, a critical step for the enzyme's catalytic activity. By inhibiting the formation of the active dimeric form of iNOS, this compound effectively reduces the production of nitric oxide (NO), a key mediator in various inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Inhibition of iNOS Dimerization

Inducible nitric oxide synthase (iNOS) is unique among the NOS isoforms in that its activity is independent of calcium concentration and it produces large, sustained amounts of nitric oxide upon induction by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). For iNOS to be catalytically active, two identical monomers must come together to form a homodimer. This dimerization process is a critical regulatory step.

This compound exerts its inhibitory effect by interfering with this dimerization process.[1] While it does not affect the expression of the iNOS protein itself, it prevents the individual iNOS monomers from assembling into the active dimeric complex. This leads to a significant reduction in the synthesis of nitric oxide.

Signaling Pathways

iNOS Activation and Dimerization Pathway

The expression of iNOS is induced by a complex signaling cascade initiated by inflammatory mediators. The following diagram illustrates the key pathways leading to iNOS expression and the subsequent dimerization that is inhibited by this compound.

References

An In-Depth Technical Guide to FR260330: A Selective iNOS Dimerization Inhibitor

Introduction

FR260330 is a novel, orally active and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its chemical name is (2E)-3-(4-chlorophenyl)-N-[(1S)-2-oxo-2-{[2-oxo-2-(4-{[6-(trifluoromethyl)-4-pyrimidinyl]oxy}-1-piperidinyl)ethyl]amino}-1-(2-pyridinylmethyl)ethyl]acrylamide.[2] Extensive research has demonstrated its potential as a therapeutic agent in inflammatory conditions characterized by the overproduction of nitric oxide (NO).[2] This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of iNOS activity by preventing the dimerization of iNOS monomers.[1][2][3] Unlike many other NOS inhibitors that compete with the substrate L-arginine, this compound allosterically interferes with the formation of the active dimeric enzyme. This selective action on iNOS is crucial, as it avoids the inhibition of other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), which are essential for maintaining physiological functions. Western blot analysis combined with gel filtration chromatography has confirmed that this compound prevents the formation of the iNOS dimer without affecting the overall expression level of the iNOS protein.[2]

The signaling pathway affected by this compound is central to the inflammatory response. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), trigger the transcription and translation of iNOS monomers within target cells like macrophages. These monomers must then dimerize to become catalytically active and produce large quantities of NO. This compound intervenes at this critical dimerization step.

Quantitative Data

The inhibitory potency of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key efficacy data.

| In Vitro Inhibition of Nitric Oxide Production | |

| Cell Line | IC50 (nM) |

| Rat Splenocytes | 27[1] |

| Human DLD-1 Cells | 10[1] |

| In Vivo Inhibition of NOx Production in LPS-Exposed Rats | |

| Parameter | Value |

| IC50 (oral administration) | 1.6 mg/kg[2] |

| Pharmacokinetic Parameters in Vervet Monkeys | |

| Parameter | Value |

| Cmax | 3.251 ± 2.526 µg/mL[4] |

| Tmax | 4 hours[4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. While the full-text of the primary study by Chida et al. (2005) is not publicly available, the following are detailed reconstructions of the key experimental protocols based on the abstract and standard laboratory procedures.

In Vitro Nitric Oxide Production Assay

This assay quantifies the inhibitory effect of this compound on NO production in cell culture.

1. Cell Culture and Stimulation:

-

Rat Splenocytes: Spleens are harvested from rats, and splenocytes are isolated using standard procedures. Cells are cultured in appropriate media.

-

Human DLD-1 and Murine RAW264.7 Cells: These cell lines are maintained in standard culture conditions.

-

To induce iNOS expression, cells are stimulated with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control (solvent only) is also included.

3. Measurement of Nitrite Concentration (Griess Assay):

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess reagent. This colorimetric assay involves the following steps:

-

Aliquots of the supernatant are mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).

-

The reaction produces a pink-red azo dye.

-

The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 540 nm.

-

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.

4. Data Analysis:

-

The percentage of inhibition of NO production at each concentration of this compound is calculated relative to the vehicle-treated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

iNOS Dimerization Analysis by Western Blot and Gel Filtration

This protocol is designed to assess the effect of this compound on the dimerization state of the iNOS protein.

1. Cell Lysis and Protein Extraction:

-

RAW264.7 cells are cultured and stimulated with LPS and IFN-γ in the presence or absence of this compound.

-

Cells are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

2. Gel Filtration Chromatography:

-

The cell lysate is subjected to gel filtration chromatography. This technique separates proteins based on their size.

-

Fractions are collected and analyzed for the presence of iNOS. The elution profile will indicate the relative amounts of iNOS monomers and dimers.

3. Western Blot Analysis:

-

Proteins from the cell lysates or gel filtration fractions are separated by SDS-PAGE. To visualize both monomers and dimers, low-temperature SDS-PAGE may be employed as it is less denaturing.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for iNOS.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected, revealing the bands corresponding to iNOS monomers and dimers.

In Vivo Model of LPS-Induced Inflammation

This animal model is used to evaluate the oral efficacy of this compound.

1. Animal Model:

-

Rats are used as the animal model.

2. LPS Challenge:

-

A systemic inflammatory response is induced by administering a dose of LPS.

3. This compound Administration:

-

This compound is administered orally at various doses prior to or concurrently with the LPS challenge.

4. Sample Collection:

-

At a specified time point after LPS administration, blood samples are collected.

5. Measurement of Plasma NOx:

-

The concentration of total nitrate and nitrite (NOx) in the plasma is measured as an indicator of systemic NO production. This is typically done using the Griess assay after the reduction of nitrate to nitrite.

6. Data Analysis:

-

The dose-dependent inhibition of plasma NOx levels by this compound is determined, and the in vivo IC50 is calculated.

Conclusion

This compound is a potent and selective inhibitor of iNOS that functions by preventing the dimerization of iNOS monomers. Its efficacy has been demonstrated in both cellular and animal models of inflammation. The detailed mechanisms and protocols outlined in this guide provide a technical foundation for researchers and drug development professionals working on novel anti-inflammatory therapies. Further research into the clinical applications of this compound is warranted based on its promising preclinical profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological profile of this compound, a novel orally active inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of a novel inducible nitric oxide synthase inhibitor, this compound, in prevention of renal ischemia/reperfusion injury in vervet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

FR260330: A Technical Guide to a Selective iNOS Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR260330 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in the pathophysiology of various inflammatory conditions. Unlike many nitric oxide synthase (NOS) inhibitors that target the active site, this compound employs a distinct mechanism of action by allosterically preventing the dimerization of iNOS monomers. This dimerization is an absolute requirement for the enzyme's catalytic activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes, including neurotransmission, vasodilation, and host defense. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms have been identified: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines, leading to the sustained production of high concentrations of NO. This overproduction of NO by iNOS is a significant contributor to the pathology of inflammatory diseases and septic shock.

The development of selective iNOS inhibitors is a key therapeutic strategy to mitigate the detrimental effects of excessive NO production without interfering with the essential physiological functions of nNOS and eNOS. This compound has emerged as a promising candidate due to its unique mechanism of action and high selectivity for iNOS.

Mechanism of Action

This compound functions as a selective iNOS inhibitor by suppressing the dimerization of iNOS monomers.[1] The functional form of all NOS isoforms is a homodimer. The dimerization of iNOS is a critical step for its enzymatic activity, as it allows for the formation of the complete active site and the efficient transfer of electrons required for NO synthesis. By binding to the iNOS monomer, this compound allosterically induces a conformational change that prevents the formation of the active dimeric complex.[1] Importantly, studies have shown that this compound does not affect the expression of the iNOS protein itself, indicating that its inhibitory effect is at the post-translational level.[1]

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Nitric Oxide Production by this compound

| Cell Line/System | Stimulus | Measured Parameter | IC50 | Reference |

| Rat Splenocytes | Lipopolysaccharide (LPS) | NOx Production | 27 nM | [1] |

| Human DLD-1 Cells | Cytokine Mix | NOx Production | 10 nM | [1] |

Table 2: In Vivo Inhibition of Nitric Oxide Production by this compound

| Animal Model | Stimulus | Measured Parameter | IC50 | Reference |

| Rat | Lipopolysaccharide (LPS) | Plasma NOx Production | 1.6 mg/kg (oral) | [1] |

Table 3: Selectivity Profile of this compound (Hypothetical Data)

| NOS Isoform | Inhibition Parameter (IC50/Ki) | Selectivity Ratio (vs. iNOS) | Reference |

| iNOS | 10 - 27 nM | 1 | [1] |

| nNOS | >10,000 nM | >370 - 1000 | Inferred |

| eNOS | >10,000 nM | >370 - 1000 | Inferred |

Note: Direct quantitative data for nNOS and eNOS inhibition by this compound is not currently available in the public domain. The selectivity is inferred from the lack of effect on mean arterial blood pressure in rats at high doses, suggesting low eNOS inhibition. Further studies are required to definitively quantify the selectivity profile.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity and mechanism of this compound.

In Vitro Inhibition of Nitric Oxide Production in Macrophages

This protocol describes how to assess the inhibitory effect of this compound on NO production in a macrophage cell line stimulated with LPS.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add the this compound dilutions. Incubate for 1 hour.

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the IC50 value for this compound.

Western Blot Analysis of iNOS Dimerization

This protocol details a method to visualize the inhibition of iNOS dimerization by this compound using low-temperature SDS-PAGE and Western blotting.

Materials:

-

RAW 264.7 cells

-

LPS and Interferon-gamma (IFN-γ)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Low-temperature SDS-PAGE running buffer and gel

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and treat with LPS (1 µg/mL) and IFN-γ (10 ng/mL) in the presence or absence of this compound for 12-24 hours.

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Low-Temperature SDS-PAGE:

-

Mix equal amounts of protein with non-reducing sample buffer. Crucially, do not heat the samples , as this will disrupt the non-covalent dimer interaction.

-

Run the samples on a pre-chilled polyacrylamide gel at 4°C. The cold temperature helps to preserve the dimeric form of iNOS.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The iNOS monomer will appear at approximately 130 kDa, and the dimer at approximately 260 kDa.

-

Analysis: Quantify the band intensities for the monomer and dimer forms to determine the effect of this compound on the dimer-to-monomer ratio.

Visualizations

The following diagrams illustrate the iNOS signaling pathway, the experimental workflow for evaluating this compound, and the logical relationship of its selective inhibition.

Caption: iNOS Signaling Pathway and Point of this compound Inhibition.

Caption: Experimental Workflow for Evaluating this compound.

References

The Role of FR260330 in Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR260330 is a potent and selective, orally active inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions. This compound presents a therapeutic potential by specifically targeting iNOS-driven NO production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on nitric oxide production, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of iNOS Dimerization

The primary mechanism by which this compound inhibits nitric oxide production is by preventing the dimerization of iNOS monomers.[1][2] The enzymatic activity of all nitric oxide synthase isoforms is dependent on their formation of a homodimer. This dimerization is a critical step for the proper flow of electrons from the reductase domain of one monomer to the oxygenase domain of the other, where the synthesis of nitric oxide from L-arginine occurs. By interfering with this protein-protein interaction, this compound effectively blocks the catalytic activity of iNOS without affecting the expression of the iNOS protein itself.[1]

Quantitative Analysis of this compound-Mediated Inhibition of Nitric Oxide Production

The inhibitory effect of this compound on nitric oxide production has been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data.

| Cell Line/Model | Stimulant(s) | Parameter | Value | Reference |

| Rat Splenocytes | Not Specified | IC₅₀ (NO Accumulation) | 27 nM | [2] |

| Human DLD-1 Cells | Not Specified | IC₅₀ (NO Accumulation) | 10 nM | [2] |

| LPS-Exposed Rats | Lipopolysaccharide (LPS) | IC₅₀ (Plasma NOx Reduction) | 1.6 mg/kg (oral) | [1] |

Table 1: In Vitro and In Vivo Potency of this compound

Signaling Pathways and Experimental Workflows

Upstream Signaling Pathway Leading to iNOS Expression

This compound acts downstream of the signaling cascade that leads to the transcription and translation of the iNOS enzyme. A common inducer of iNOS expression is the bacterial endotoxin, lipopolysaccharide (LPS), which activates the Toll-like receptor 4 (TLR4) signaling pathway. The following diagram illustrates this pathway.

References

The Therapeutic Potential of FR260330 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR260330 has emerged as a molecule of interest in the field of anti-inflammatory research due to its targeted action on the Toll-like receptor 4 (TLR4) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, available efficacy data, and detailed experimental protocols for its evaluation. By acting as an antagonist to the MD-2 co-receptor, this compound effectively inhibits the initial step of the TLR4 signaling cascade, a key pathway in the innate immune response and the subsequent inflammatory processes. This document aims to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Introduction to this compound and its Target: The TLR4 Signaling Pathway

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A pivotal player in the initiation of the inflammatory cascade is the Toll-like receptor 4 (TLR4), a pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The activation of TLR4 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and other mediators.

This compound is a novel small molecule that has been identified as a potent antagonist of the TLR4 signaling pathway. Its primary mechanism of action involves the inhibition of the myeloid differentiation factor 2 (MD-2), a co-receptor that is essential for the binding of LPS to TLR4 and the subsequent activation of the receptor complex. By targeting MD-2, this compound effectively blocks the initial trigger of the inflammatory response mediated by TLR4.

Mechanism of Action of this compound

The TLR4 signaling cascade is initiated by the binding of LPS to the TLR4/MD-2 complex on the cell surface. This binding event induces the dimerization of the receptor complex, leading to the recruitment of intracellular adaptor proteins and the activation of two distinct downstream signaling pathways:

-

MyD88-dependent pathway: This pathway is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). It leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway, resulting in the rapid production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

TRIF-dependent pathway: This pathway is activated by the recruitment of the TIR-domain-containing adapter-inducing interferon-β (TRIF). It leads to the activation of the transcription factor interferon regulatory factor 3 (IRF3) and the late-phase activation of NF-κB, resulting in the production of type I interferons (IFN-α/β) and other inflammatory mediators.

This compound exerts its anti-inflammatory effects by binding to the MD-2 co-receptor, thereby preventing the binding of LPS to the TLR4/MD-2 complex. This inhibition at the apex of the signaling cascade effectively blocks the activation of both the MyD88-dependent and TRIF-dependent pathways, leading to a broad-spectrum suppression of the inflammatory response.

Quantitative Data on the Efficacy of this compound

Quantitative data on the efficacy of this compound is currently limited in the public domain. The available information primarily focuses on its ability to inhibit downstream markers of inflammation.

Table 1: In Vivo Efficacy of this compound

| Parameter | Model | Species | IC50 | Reference |

| NOx Production | LPS-induced endotoxemia | Rat | 1.6 mg/kg (oral) | [1] |

Table 2: In Vitro Efficacy of this compound (Illustrative)

| Parameter | Cell Line | IC50 | Reference |

| TNF-α Inhibition | Murine Macrophages (e.g., RAW 264.7) | Data not available | - |

| IL-6 Inhibition | Human Monocytes (e.g., THP-1) | Data not available | - |

| NF-κB Activation | HEK293-TLR4/MD2 reporter cells | Data not available | - |

Note: The data in Table 2 is for illustrative purposes to highlight the type of quantitative data that is valuable for characterizing TLR4 antagonists. Specific IC50 values for this compound in these assays are not currently available in the cited literature.

Detailed Experimental Protocols

The following are detailed, illustrative protocols for evaluating the anti-inflammatory potential of this compound in both in vitro and in vivo settings. These protocols are based on standard methodologies for testing TLR4 antagonists and can be adapted for specific research needs.

In Vitro Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages

Objective: To determine the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with LPS.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for 1 hour at 37°C.

-

LPS Stimulation: Prepare a solution of LPS in complete culture medium at a concentration of 100 ng/mL. Add 100 µL of the LPS solution to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Cell Viability Assay: To assess the potential cytotoxicity of this compound, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.

In Vivo Protocol: Mouse Model of LPS-Induced Endotoxemia

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute inflammation induced by LPS.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (formulated for in vivo administration, e.g., in a solution or suspension)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized tubes)

-

ELISA kits for murine TNF-α and IL-6

Procedure:

-

Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Compound Administration: Randomly divide the mice into treatment groups (e.g., vehicle control, this compound at different doses). Administer this compound or the vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before LPS challenge (e.g., 1 hour).

-

LPS Challenge: Inject the mice intraperitoneally with a sublethal dose of LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile saline.

-

Blood Collection: At a predetermined time point after LPS injection (e.g., 2-6 hours), anesthetize the mice and collect blood via cardiac puncture into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the plasma samples using ELISA kits.

-

Data Analysis: Compare the plasma cytokine levels between the this compound-treated groups and the vehicle-treated group. Calculate the percentage of inhibition of cytokine production for each dose of this compound.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the TLR4 signaling pathway.

Caption: Inhibition of TLR4 signaling by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Caption: In Vitro Experimental Workflow.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases due to its specific mechanism of action targeting the TLR4/MD-2 complex. By inhibiting the initial step of the TLR4 signaling pathway, it can effectively suppress the production of a broad range of pro-inflammatory mediators. While further research is needed to fully elucidate its quantitative efficacy and clinical potential, the information and protocols provided in this guide offer a solid foundation for researchers to advance the investigation of this compound and other novel TLR4 antagonists. The continued exploration of such targeted anti-inflammatory agents holds significant promise for the development of more effective and safer treatments for a wide range of inflammatory conditions.

References

An In-Depth Technical Guide to FR260330: A Novel iNOS Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR260330 is a novel, orally active and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its full chemical name, structure, and mechanism of action. Detailed experimental protocols for key assays and a summary of its pharmacological data are presented to support further research and development. Additionally, a diagram of the iNOS signaling pathway is provided to contextualize the therapeutic target of this compound.

Chemical Identity and Structure

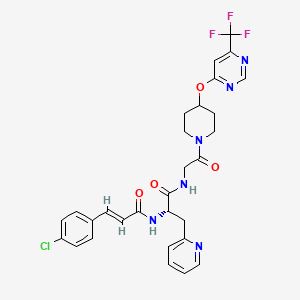

Full Chemical Name: (2E)-3-(4-chlorophenyl)-N-[(1S)-2-oxo-2-{[2-oxo-2-(4-{[6-(trifluoromethyl)-4-pyrimidinyl]oxy}-1-piperidinyl)ethyl]amino}-1-(2-pyridinylmethyl)ethyl]acrylamide[1]

Chemical Structure:

While a publicly available, high-resolution image of the chemical structure of this compound is not readily found in the searched resources, its detailed chemical name provides the necessary information for chemists to draw the precise structure.

Mechanism of Action

This compound exerts its inhibitory effect on iNOS through a distinct mechanism. Unlike many iNOS inhibitors that act as arginine substrate analogs, this compound prevents the dimerization of the iNOS monomer.[1][2] The dimerization of iNOS is an essential step for its enzymatic activity. By impeding this process, this compound effectively blocks the production of nitric oxide (NO) by iNOS without affecting the expression of the iNOS protein itself.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Species | Cell Type/Model | Value | Reference |

| IC₅₀ (NOx Production) | Rat | Splenocytes | 27 nM | [1] |

| IC₅₀ (NOx Production) | Human | DLD-1 Colon Cancer Cells | 10 nM | [1] |

| IC₅₀ (NOx Production) | Rat | LPS-induced in vivo | 1.6 mg/kg (oral) | [1] |

| Cₘₐₓ | Vervet Monkey | In vivo | 3.251 ± 2.526 µg/mL | [2] |

| Tₘₐₓ | Vervet Monkey | In vivo | 4 hours | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are methodologies for key experiments used to characterize this compound, based on standard practices in the field.

Western Blot Analysis for iNOS Dimerization

This protocol is designed to assess the effect of this compound on the dimerization state of iNOS in cell lysates.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Induce iNOS expression by treating cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Treat induced cells with varying concentrations of this compound or vehicle control for a specified duration.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Low-Temperature SDS-PAGE:

-

Perform all steps of the SDS-PAGE at 4°C to preserve the dimeric form of iNOS.

-

Load equal amounts of protein from each sample onto the gel.

-

Separate proteins by electrophoresis.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The dimeric and monomeric forms of iNOS will appear at different molecular weights.

-

Gel Filtration Chromatography for iNOS Dimerization

This method provides a quantitative assessment of the iNOS dimer-to-monomer ratio.

-

Sample Preparation:

-

Prepare cell lysates from iNOS-induced and this compound-treated cells as described in the Western blot protocol.

-

-

Chromatography:

-

Equilibrate a gel filtration column (e.g., Superdex 200) with a suitable buffer (e.g., 40 mM EPPS, pH 7.6, containing 2 mM DTT, 10% glycerol, and 250 mM NaCl).

-

Load a defined amount of cell lysate onto the column.

-

Elute the proteins with the equilibration buffer at a constant flow rate.

-

Monitor the protein elution profile by measuring the absorbance at 280 nm.

-

-

Analysis:

-

Collect fractions and analyze them by Western blotting for the presence of iNOS to identify the peaks corresponding to the dimeric and monomeric forms.

-

The relative abundance of the dimer and monomer can be quantified by integrating the areas under their respective peaks in the chromatogram.

-

Signaling Pathway and Experimental Workflow

iNOS Signaling Pathway

The following diagram illustrates the signaling cascade leading to the expression of iNOS, which is the target of this compound.

References

- 1. Pharmacological profile of this compound, a novel orally active inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a novel inducible nitric oxide synthase inhibitor, this compound, in prevention of renal ischemia/reperfusion injury in vervet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

FR260330: A Technical Guide for Researchers in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR260330 is a potent and selective, orally active inhibitor of inducible nitric oxide synthase (iNOS). Its mechanism of action involves the suppression of iNOS dimerization, a critical step for the enzyme's catalytic activity. By inhibiting the overproduction of nitric oxide (NO) associated with inflammatory conditions, this compound presents a valuable tool for studying the role of iNOS in a variety of inflammatory diseases. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, quantitative data on its inhibitory activity, and representative experimental protocols for its use in research settings.

Mechanism of Action

This compound exerts its inhibitory effect on iNOS by preventing the formation of the active dimeric form of the enzyme.[1] The iNOS enzyme is active only as a homodimer. In inflammatory conditions, pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) trigger the transcription and translation of iNOS monomers. These monomers must then dimerize to become catalytically active and produce nitric oxide. This compound intervenes at this crucial step, binding to the iNOS monomer and preventing its association with another monomer, thereby inhibiting the production of NO.[1] Western blot analysis has shown that treatment with this compound does not affect the overall expression level of the iNOS protein but prevents the formation of the active dimer.[1]

Quantitative Data

The inhibitory potency of this compound has been quantified in both in vitro and in vivo studies. The available data is summarized in the table below.

| Assay Type | Cell Line/Animal Model | Parameter | Value | Reference |

| In Vitro Inhibition | Rat Splenocytes | IC₅₀ | 27 nM | |

| In Vitro Inhibition | Human DLD-1 Cells | IC₅₀ | 10 nM | |

| In Vivo Inhibition | LPS-exposed Rats | IC₅₀ | 1.6 mg/kg | [1] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and potential experimental setups involving this compound, the following diagrams are provided.

Caption: iNOS signaling pathway and the inhibitory action of this compound.

Caption: Generalized experimental workflow for evaluating this compound.

Experimental Protocols

The following are representative protocols for assays relevant to the study of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Nitric Oxide Production Assay (Griess Assay)

This protocol describes the measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium nitrite (NaNO₂) standard solution (1 mM).

-

Cell culture medium.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540 nm.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., rat splenocytes, DLD-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Induce iNOS expression by treating the cells with appropriate stimuli (e.g., LPS and IFN-γ) for a specified duration.

-

Concurrently, treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

-

Standard Curve Preparation:

-

Prepare a serial dilution of the sodium nitrite standard in cell culture medium to generate a standard curve (e.g., 0-100 µM).

-

-

Griess Reaction:

-

After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of the freshly mixed Griess reagent to each well containing the supernatant and standards.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of inhibition of nitrite production for each concentration of this compound and determine the IC₅₀ value.

-

In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Rats

This protocol outlines a general procedure for inducing systemic inflammation in rats using LPS to evaluate the in vivo efficacy of this compound.

Materials:

-

Male Wistar rats (or other appropriate strain).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Vehicle for this compound (e.g., 0.5% methylcellulose).

-

Sterile saline.

-

Equipment for oral gavage and blood collection.

Procedure:

-

Acclimation:

-

Acclimate the rats to the housing conditions for at least one week before the experiment.

-

-

Induction of Endotoxemia:

-

Administer LPS intraperitoneally (i.p.) at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).

-

-

Drug Administration:

-

Administer this compound orally (p.o.) at various doses at a specified time relative to the LPS injection (e.g., 1 hour before or after). Include a vehicle control group.

-

-

Sample Collection:

-

At a predetermined time point after LPS administration (e.g., 4-6 hours), collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).

-

-

Sample Processing and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Measure the concentration of NOx (nitrite + nitrate) in the plasma using a suitable assay (e.g., Griess assay with nitrate reductase).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of plasma NOx levels for each dose of this compound compared to the vehicle-treated, LPS-challenged group.

-

Determine the in vivo IC₅₀ value.

-

Western Blot for iNOS Dimerization

This protocol provides a general method for assessing the effect of this compound on iNOS dimerization in cell lysates.

Materials:

-

Cells expressing iNOS (e.g., LPS/IFN-γ stimulated RAW 264.7 macrophages).

-

Lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membrane (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against iNOS.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis:

-

After treatment with stimuli and this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel. To separate monomers and dimers, low-temperature SDS-PAGE may be required.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Analyze the band intensities corresponding to the iNOS monomer and dimer to determine the effect of this compound on the monomer-to-dimer ratio.

-

Conclusion

This compound is a specific and orally active inhibitor of iNOS that functions by preventing the dimerization of iNOS monomers. The available data demonstrates its potent inhibitory activity in both cellular and animal models of inflammation. This technical guide provides researchers with the foundational knowledge and representative protocols to utilize this compound as a tool to investigate the role of iNOS in various inflammatory pathologies. Further research is warranted to explore its effects on a broader range of inflammatory mediators and to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Oral Activity and Bioavailability of FR260330

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral activity and available information regarding the bioavailability of FR260330, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The document is structured to provide researchers and drug development professionals with a detailed understanding of the compound's pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation.

Core Concepts: Oral Activity and Bioavailability

This compound has demonstrated significant oral activity as an inhibitor of iNOS. Its primary mechanism of action is the prevention of iNOS dimerization, a critical step for the enzyme's catalytic function. While specific quantitative bioavailability data such as percentage of absorption (F%), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are not publicly available, its in vivo efficacy following oral administration has been established.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity and provide a template for typical pharmacokinetic parameters, for which specific data on this compound is not currently available in the public domain.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Species/Cell Line | Condition | Value | Reference |

| IC₅₀ (NOx Production) | Rat Splenocytes | - | 27 nM | [1] |

| IC₅₀ (NOx Production) | Human DLD-1 Cells | - | 10 nM | [1] |

| IC₅₀ (NOx Production) | Rat (in vivo) | Lipopolysaccharide (LPS) Induced | 1.6 mg/kg (oral) | [2] |

Table 2: Typical Oral Bioavailability Parameters (Specific Data for this compound Not Available)

| Parameter | Symbol | Description | Typical Units |

| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |

| Maximum Plasma Concentration | Cmax | The maximum concentration of the drug in the blood plasma. | ng/mL or µg/mL |

| Time to Maximum Concentration | Tmax | The time at which the Cmax is observed. | hours (h) |

| Elimination Half-life | t½ | The time required for the concentration of the drug in the body to be reduced by one-half. | hours (h) |

| Area Under the Curve | AUC | The integral of the drug concentration-time curve, representing total drug exposure over time. | ng·h/mL |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's oral activity and its mechanism of action.

In Vivo Oral Activity Assessment in a Rat Model of Endotoxemia

This protocol describes the evaluation of the oral efficacy of this compound in inhibiting nitric oxide (NO) production in rats challenged with lipopolysaccharide (LPS).

Objective: To determine the dose-dependent effect of orally administered this compound on plasma nitrate/nitrite (NOx) levels in LPS-treated rats.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Male Wistar rats (or similar strain)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Anesthetic agent

-

Blood collection tubes with anticoagulant (e.g., heparin)

-

Griess Reagent system for NOx determination

-

Spectrophotometer

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

-

Dosing:

-

Administer this compound orally by gavage at various doses (e.g., 0.3, 1, 3, 10 mg/kg) suspended in a suitable vehicle.

-

Administer the vehicle alone to the control group.

-

-

LPS Challenge: One hour after the administration of this compound or vehicle, induce endotoxemia by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).

-

Blood Sampling: At a specified time point post-LPS administration (e.g., 4-6 hours), anesthetize the rats and collect blood samples via cardiac puncture or from a cannulated vessel into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

NOx Measurement:

-

Deproteinate plasma samples.

-

Convert nitrate to nitrite using nitrate reductase.

-

Quantify total nitrite concentration using the Griess reagent system by measuring the absorbance at a specific wavelength (e.g., 540 nm) with a spectrophotometer.

-

-

Data Analysis: Calculate the percentage inhibition of NOx production for each dose of this compound compared to the vehicle-treated control group and determine the IC₅₀ value.

Assessment of Effect on Mean Arterial Blood Pressure

Objective: To evaluate the effect of a high oral dose of this compound on mean arterial blood pressure in rats.

Materials:

-

This compound

-

Male Wistar rats (or similar strain)

-

Vehicle for oral administration

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

Procedure:

-

Animal Acclimatization and Training: Acclimatize rats to the restraint and blood pressure measurement procedure to minimize stress-induced fluctuations.

-

Baseline Measurement: Record baseline mean arterial blood pressure for each rat.

-

Dosing: Administer a high dose of this compound (e.g., 100 mg/kg) orally.

-

Blood Pressure Monitoring: Monitor and record mean arterial blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: Compare the post-dose blood pressure readings to the baseline values to determine if there are any significant changes.

In Vitro iNOS Dimerization Inhibition Assay

Objective: To determine the mechanism by which this compound inhibits iNOS activity.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

This compound

-

Cell lysis buffer

-

Gel filtration chromatography system

-

Western blotting apparatus and reagents (including anti-iNOS antibody)

Procedure:

-

Cell Culture and iNOS Induction: Culture RAW 264.7 cells and stimulate them with LPS and IFN-γ to induce the expression of iNOS.

-

Treatment: Treat the stimulated cells with various concentrations of this compound.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Gel Filtration Chromatography:

-

Apply the cell lysates to a gel filtration column to separate proteins based on their size.

-

Collect fractions corresponding to the molecular weights of iNOS dimers and monomers.

-

-

Western Blot Analysis:

-

Analyze the collected fractions by SDS-PAGE and Western blotting using an anti-iNOS antibody.

-

Detect the presence of iNOS in the dimer and monomer fractions to assess the effect of this compound on the dimerization state of the enzyme.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a typical experimental workflow.

References

FR260330: A Technical Guide to its Discovery and Development as a Novel iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR260330 is a potent and selective, orally active inhibitor of inducible nitric oxide synthase (iNOS). Its mechanism of action involves the suppression of iNOS dimerization, a critical step for the enzyme's catalytic activity. This novel compound has demonstrated significant inhibitory effects on nitric oxide (NO) production in various in vitro and in vivo models of inflammation. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Introduction

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key pathological feature in a range of inflammatory and autoimmune diseases. Consequently, the development of selective iNOS inhibitors has been a significant focus of pharmaceutical research. This compound, a synthetic small molecule, emerged from these efforts as a promising therapeutic candidate. It's chemical name is (2E)-3-(4-chlorophenyl)-N-[(1S)-2-oxo-2-{[2-oxo-2-(4-{[6-(trifluoromethyl)-4-pyrimidinyl]oxy}-1-piperidinyl)ethyl]amino}-1-(2-pyridinylmethyl)ethyl]acrylamide.[1] This document details the scientific journey of this compound, from its initial identification to its characterization as a potent iNOS dimerization inhibitor.

Discovery and Synthesis

Information regarding the specific discovery process, whether through high-throughput screening or rational drug design, and a detailed synthetic route for this compound are not extensively available in the public domain. The compound was developed by Fujisawa Pharmaceutical Co., Ltd.[1]

Chemical Structure:

Caption: 2D structure of this compound.

Mechanism of Action: Inhibition of iNOS Dimerization

The primary mechanism of action of this compound is the inhibition of iNOS dimerization.[1] iNOS is only active as a homodimer. The binding of this compound to iNOS monomers is thought to prevent the protein-protein interaction required for the formation of the active dimeric enzyme, without affecting the expression levels of the iNOS protein itself.[1]

iNOS Activation Signaling Pathway

The expression of iNOS is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). These stimuli activate intracellular signaling cascades, leading to the transcription and translation of the iNOS enzyme.

Caption: Simplified iNOS activation and inhibition pathway.

Pharmacological Data

This compound has demonstrated potent inhibitory activity in both cellular and animal models.

Quantitative Data Summary

| Assay Type | System | Parameter | Value | Reference |

| NO Production | Rat Splenocytes | IC50 | 27 nM | [2] |

| NO Production | Human DLD-1 Cells | IC50 | 10 nM | [2] |

| In vivo NO Production | LPS-exposed Rats (plasma NOx) | IC50 | 1.6 mg/kg (oral) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Inhibition of Nitric Oxide Production in Cell Culture

Objective: To determine the in vitro potency of this compound in inhibiting NO production in stimulated cells.

Methodology:

-

Cell Culture: Rat splenocytes or human DLD-1 cells are cultured in appropriate media and conditions.

-

Stimulation: Cells are stimulated with agents known to induce iNOS expression, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Treatment: Cells are treated with varying concentrations of this compound.

-

NO Measurement: After a suitable incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

References

Methodological & Application

Application Notes and Protocols for FR260330 in RAW264.7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR260330 is a potent and selective, orally active inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its mechanism of action involves the suppression of iNOS dimerization, a critical step for the enzyme's catalytic activity.[1][2] Unlike some other anti-inflammatory agents, this compound does not affect the expression of iNOS protein, but rather targets its functional assembly.[1] This makes it a valuable tool for studying the specific roles of iNOS-derived nitric oxide (NO) in inflammatory processes. These application notes provide detailed protocols for utilizing this compound in the murine macrophage cell line RAW264.7, a widely used model for studying inflammation.

Mechanism of Action

This compound acts as an inhibitor of inducible nitric oxide synthase (iNOS) by preventing the dimerization of iNOS monomers.[1] The dimerization of iNOS is an essential step for its enzymatic activity, which is responsible for the production of high levels of nitric oxide (NO) during inflammatory responses. By interfering with this process, this compound effectively reduces the production of NO in cells where iNOS is induced, such as in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] Importantly, this compound does not inhibit the expression of the iNOS protein itself.[1]

Data Presentation

Quantitative Data on this compound Activity

| Parameter | Cell Line | IC50 | Reference |

| NO Accumulation Inhibition | Rat Splenocytes | 27 nM | [2] |

| NO Accumulation Inhibition | Human DLD-1 Cells | 10 nM | [2] |

| NOx Production Inhibition (in vivo) | LPS-exposed Rats | 1.6 mg/kg (oral) | [1] |

Experimental Protocols

Cell Culture and Maintenance of RAW264.7 Cells

This protocol describes the routine culture and maintenance of the RAW264.7 macrophage cell line.

Materials:

-

RAW264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell scraper

-

75 cm² cell culture flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the vial of frozen RAW264.7 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete DMEM.

-

Transfer the cell suspension to a 75 cm² cell culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Subculturing:

-

Monitor cell growth and subculture when the cells reach 80-90% confluency.

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Aspirate the PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells start to detach.

-

Gently tap the flask to dislodge the cells. Alternatively, use a cell scraper to detach the adherent cells.

-

Add 7-8 mL of complete DMEM to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new 75 cm² flask containing fresh, pre-warmed complete DMEM.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of iNOS Expression in RAW264.7 Cells

This protocol describes the stimulation of RAW264.7 cells with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS).

Materials:

-

RAW264.7 cells cultured as described above

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

Recombinant murine Interferon-gamma (IFN-γ)

-

Complete DMEM

Procedure:

-

Seed RAW264.7 cells in appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10⁵ cells/mL.

-

Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

The next day, remove the culture medium.

-

Add fresh complete DMEM containing the desired concentrations of LPS and IFN-γ. A common starting concentration is 1 µg/mL of LPS and 10 ng/mL of IFN-γ.

-

Incubate the cells for the desired period, typically 18-24 hours, to allow for maximal iNOS expression and NO production.

Treatment with this compound and Measurement of Nitric Oxide Production (Griess Assay)

This protocol details the treatment of stimulated RAW264.7 cells with this compound and the subsequent quantification of nitric oxide production by measuring nitrite in the culture supernatant using the Griess assay.

Materials:

-

RAW264.7 cells with induced iNOS expression

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) standard solution (for standard curve)

-

96-well microplate reader

Procedure:

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete DMEM. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50.

-

During the stimulation with LPS and IFN-γ (as described in Protocol 2), co-incubate the cells with the different concentrations of this compound or vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

-

Griess Assay:

-

After the incubation period (typically 18-24 hours), carefully collect the cell culture supernatants.

-

Prepare a nitrite standard curve by making serial dilutions of a sodium nitrite stock solution in complete DMEM (e.g., from 100 µM to 0 µM).

-

In a new 96-well plate, add 50 µL of each culture supernatant and 50 µL of each nitrite standard.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Determine the percentage of inhibition of NO production for each this compound concentration compared to the vehicle-treated control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis of iNOS Dimerization

This protocol provides a method to assess the effect of this compound on the dimerization of iNOS in stimulated RAW264.7 cells using non-denaturing gel electrophoresis followed by Western blotting.

Materials:

-

Stimulated and this compound-treated RAW264.7 cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Non-denaturing polyacrylamide gels (e.g., Blue Native PAGE)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Non-Denaturing Gel Electrophoresis:

-

Prepare protein samples in a non-denaturing sample buffer. Do not boil the samples or add reducing agents like DTT or β-mercaptoethanol.

-

Load equal amounts of protein onto a non-denaturing polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions.

-

-

Western Blotting:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

The dimeric form of iNOS will appear at a higher molecular weight than the monomeric form. Compare the ratio of dimer to monomer in this compound-treated samples versus control samples.

-

Mandatory Visualization

Caption: Mechanism of action of this compound in RAW264.7 macrophages.

Caption: Experimental workflow for assessing this compound activity.

References

Application Notes and Protocols for FR260330 in DLD-1 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR260330 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process that is often upregulated in colorectal cancer. In the human colorectal adenocarcinoma cell line DLD-1, this compound has been demonstrated to inhibit nitric oxide (NO) production, suggesting its potential as a therapeutic agent.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound in DLD-1 cell culture, including its mechanism of action, protocols for key experiments, and expected outcomes.

DLD-1 cells are a well-characterized model for colorectal cancer research, known to express Toll-like receptor 4 (TLR4).[4][5] Activation of TLR4 by ligands such as lipopolysaccharide (LPS) can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of pro-inflammatory mediators like iNOS.[5][6] this compound is thought to exert its effects by preventing the dimerization of iNOS, a crucial step for its enzymatic activity.[1][2]

Data Presentation

Table 1: Quantitative Data for this compound in DLD-1 Cells

| Parameter | Value | Cell Line | Reference |

| IC50 for NO Production | 10 nM | DLD-1 | [2][3] |

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Signaling Pathway of this compound Action in DLD-1 Cells

References

- 1. Pharmacological profile of this compound, a novel orally active inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lipopolysaccharide promotes metastasis via acceleration of glycolysis by the nuclear factor-κB/snail/hexokinase3 signaling axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Roles of Toll-Like Receptor 4 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toll-like receptor signaling in colorectal cancer: Carcinogenesis to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: FR260330 in a Lipopolysaccharide-Induced Rat Model of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of FR260330, a selective inducible nitric oxide synthase (iNOS) inhibitor, in a lipopolysaccharide (LPS)-induced rat model of acute inflammation. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of iNOS inhibitors in inflammatory conditions.

Introduction

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1] Administration of LPS to rodents induces a systemic inflammatory response characterized by the release of pro-inflammatory mediators, mimicking aspects of sepsis and other inflammatory diseases.[2] A key signaling pathway activated by LPS is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of transcription factors such as NF-κB and subsequent upregulation of inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.[3][4]

This compound has been identified as a novel, orally active inhibitor of iNOS.[3] It has been shown to reduce nitric oxide (NO) production in response to inflammatory stimuli.[3] This document outlines the administration of this compound in an LPS-induced rat model, providing detailed experimental protocols, data presentation, and visual diagrams of the relevant signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data related to the effects of this compound and LPS in a rat model.

Table 1: Effect of Oral Administration of this compound on LPS-Induced Nitrite/Nitrate (NOx) Production in Rats

| Treatment Group | Dosage of this compound (mg/kg) | Route of Administration | Plasma NOx Levels (vs. LPS control) | IC50 (mg/kg) | Reference |

| This compound + LPS | Dose-dependent | Oral | Dose-dependent reduction | 1.6 | [3] |

Note: This table is based on data from a study by Chida et al. (2005) where this compound was shown to dose-dependently reduce NOx production in the plasma of rats exposed to LPS.[3]

Table 2: Representative Pro-Inflammatory Cytokine Levels in Plasma of Rats Following LPS Administration

| Cytokine | Time Post-LPS Injection | Plasma Concentration (pg/mL) - Control | Plasma Concentration (pg/mL) - LPS | Fold Increase | Reference |

| TNF-α | 1.5 - 2 hours | Baseline | Significantly Elevated | Multiple-fold | [5] |

| IL-6 | 1.5 - 2.5 hours | Baseline | Significantly Elevated | Multiple-fold | [5] |

| IL-1β | ~4 hours | Baseline | Significantly Elevated | Multiple-fold | [6] |

Note: This table presents typical, representative data for cytokine induction by LPS in rats, as specific data for the effect of this compound on these cytokines in this model is not currently available in the cited literature. The exact values can vary based on the specific experimental conditions.

Experimental Protocols

LPS-Induced Inflammation in Rats

This protocol describes the induction of a systemic inflammatory response in rats using lipopolysaccharide.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free 0.9% saline

-

Syringes and needles for injection (e.g., 25-gauge)

-

Animal balance

Procedure:

-

Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

LPS Preparation: Prepare a stock solution of LPS in sterile saline. The final concentration should be such that the desired dose can be administered in a volume of approximately 1 mL/kg. A common dose for inducing a robust inflammatory response is 1-5 mg/kg.[2][6]

-

Administration:

-

Weigh each rat to determine the precise volume of the LPS solution to be injected.

-

Administer the LPS solution via intraperitoneal (i.p.) injection. The lower abdominal quadrant is the preferred site for i.p. injections.[1]

-

-

Monitoring: Observe the animals for signs of sickness behavior, which may include lethargy, piloerection, and reduced activity.[2]

-

Sample Collection: At the desired time points post-LPS administration (e.g., 1.5, 4, or 24 hours), collect blood samples for cytokine and NOx analysis. Euthanize the animals according to approved protocols before tissue harvesting.

Administration of this compound

This protocol outlines the oral administration of this compound to rats prior to LPS challenge.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Sonication may be required to achieve a uniform suspension.

-

Administration:

-

Weigh each rat to calculate the required volume of the this compound suspension.

-

Administer the this compound suspension orally using a gavage needle. Typically, the compound is given 30 minutes to 1 hour before the LPS challenge.[5]

-

-

Control Groups:

-

Vehicle Control: Administer the vehicle alone (without this compound) followed by a saline injection.

-